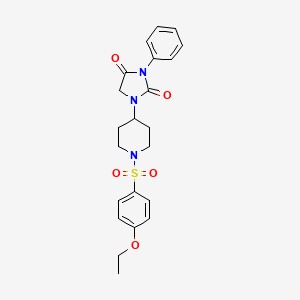

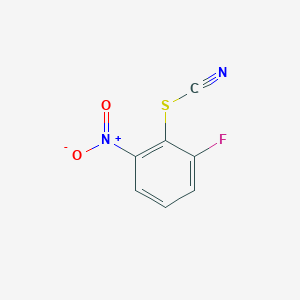

![molecular formula C27H25ClN4O3 B2751125 4-chloro-N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide CAS No. 1029724-85-3](/img/structure/B2751125.png)

4-chloro-N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-chloro-N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide” is a complex organic molecule. It contains a piperazine moiety, which is a common feature in many pharmaceutical drugs . The molecule also contains methoxyphenyl and indolyl groups, which are common in many biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps. One possible method could involve the cyclization of 1,2-diamine derivatives with sulfonium salts, a common method for synthesizing piperazine derivatives . The methoxyphenyl and indolyl groups could be introduced through further reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring provides a basic framework, with the methoxyphenyl and indolyl groups adding additional complexity .Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The presence of the piperazine ring, for example, could allow for reactions involving the nitrogen atoms . The methoxyphenyl and indolyl groups could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine ring could impart basic properties, while the methoxyphenyl and indolyl groups could influence its solubility and reactivity .Applications De Recherche Scientifique

Antimicrobial Activities

Research has demonstrated the antimicrobial potential of compounds related to 4-chloro-N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide. For instance, Bektaş et al. (2007) synthesized novel triazole derivatives showing good to moderate activities against various microorganisms, illustrating the potential of such compounds in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Neuropharmacological Applications

Compounds structurally similar to 4-chloro-N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide have been studied for their neuropharmacological properties. Leopoldo et al. (2002) explored derivatives of PB12, a compound with a similar structure, to identify structural features leading to D(3) receptor affinity. This research offers insights into the design of novel ligands with potential applications in neurodegenerative and psychiatric disorders (Leopoldo, Berardi, Colabufo, De Giorgio, Lacivita, Perrone, & Tortorella, 2002).

Gastrointestinal Motility

Sonda et al. (2004) synthesized a series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, to evaluate their effect on gastrointestinal motility. These compounds, including 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide (Y-36912), showed potential as novel prokinetic agents, enhancing gastric emptying and defecation in mice (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

HIV-1 Reverse Transcriptase Inhibitors

Compounds related to 4-chloro-N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide have been evaluated for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors. Romero et al. (1994) synthesized analogs that showed significant potency against HIV-1, highlighting the therapeutic potential of these compounds in the treatment of HIV-1 infections (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, & Tan, 1994).

Mécanisme D'action

Target of Action

It is known that similar compounds, such as para-methoxyphenylpiperazine (meopp), have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This suggests that the compound might interact with monoamine transporters, which play a crucial role in regulating neurotransmission.

Mode of Action

Similar compounds like meopp have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines . Therefore, it’s possible that this compound might interact with its targets in a similar manner, leading to changes in neurotransmitter levels.

Pharmacokinetics

Similar compounds like meopp are known to be metabolized in the liver and excreted via the kidneys . These properties could impact the bioavailability of the compound, influencing its efficacy and duration of action.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-N-[2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN4O3/c1-35-21-12-10-20(11-13-21)31-14-16-32(17-15-31)27(34)25-24(22-4-2-3-5-23(22)29-25)30-26(33)18-6-8-19(28)9-7-18/h2-13,29H,14-17H2,1H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLQGJAHNKTGAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C4=CC=CC=C4N3)NC(=O)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

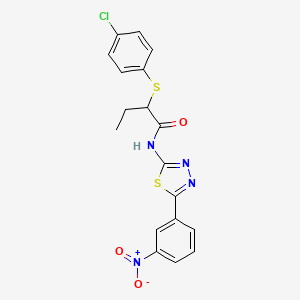

![3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2751045.png)

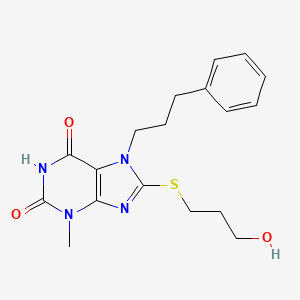

![methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate](/img/structure/B2751046.png)

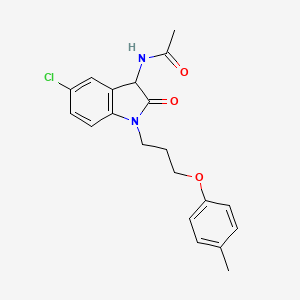

![2-Amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2751047.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2751058.png)

![3,4-dimethyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2751062.png)

![N-[1-[2-(2-Fluoro-4-formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B2751063.png)